molecular formula C8H8ClF2NO2 B6592764 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride CAS No. 2411635-69-1

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride

Cat. No.: B6592764
CAS No.: 2411635-69-1
M. Wt: 223.60 g/mol
InChI Key: BPPHUYSXALJONZ-UHFFFAOYSA-N
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Description

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride is an organic compound with the molecular formula C8H8ClF2NO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions, and an amino group is attached to the alpha carbon. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluoroaniline.

    Reaction with Glyoxylic Acid: 2,6-difluoroaniline is reacted with glyoxylic acid under acidic conditions to form the intermediate 2,6-difluorophenylglycine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride: Similar structure but with chlorine atoms instead of fluorine.

    2-Amino-2-(2,6-dibromophenyl)acetic acid hydrochloride: Similar structure but with bromine atoms instead of fluorine.

    2-Amino-2-(2,6-dimethylphenyl)acetic acid hydrochloride: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs with other substituents.

Properties

IUPAC Name

2-amino-2-(2,6-difluorophenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.ClH/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPHUYSXALJONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(=O)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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